molecular formula C10H16IN3O B13402483 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide

Katalognummer: B13402483
Molekulargewicht: 321.16 g/mol
InChI-Schlüssel: NKHCJAWMYMPMEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is a chemical compound that belongs to the class of organic iodides It is characterized by the presence of a hydrazinecarbonyl group attached to a trimethylbenzenaminium core, with an iodide ion as the counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide typically involves the reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Synthesis of 4-(hydrazinecarbonyl)benzenamine by reacting 4-nitrobenzenamine with hydrazine hydrate.

    Step 2: Reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of hydroiodic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzenaminium derivatives.

Wissenschaftliche Forschungsanwendungen

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the trimethylbenzenaminium core can interact with various receptors and enzymes, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(hydrazinecarbonyl)benzenamine
  • N,N,N-trimethylbenzenaminium iodide
  • 4-(hydrazinecarbonyl)-N,N-dimethylbenzenaminium chloride

Uniqueness

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is unique due to the combination of its hydrazinecarbonyl group and trimethylbenzenaminium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H16IN3O

Molekulargewicht

321.16 g/mol

IUPAC-Name

[4-(hydrazinecarbonyl)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C10H15N3O.HI/c1-13(2,3)9-6-4-8(5-7-9)10(14)12-11;/h4-7H,11H2,1-3H3;1H

InChI-Schlüssel

NKHCJAWMYMPMEG-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)NN.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.